Ethyl 4-hydroxy-6-methylquinoline-2-carboxylate
Description
Ethyl 4-hydroxy-6-methylquinoline-2-carboxylate is a quinoline derivative characterized by a hydroxyl group at position 4, a methyl group at position 6, and an ethyl ester at position 2 of the quinoline core. This compound is structurally related to pharmacologically active quinoline derivatives, which are widely studied for their antimicrobial, anticancer, and anti-inflammatory properties . Its molecular formula is C₁₃H₁₃NO₃, with a molecular weight of 231.25 g/mol.
Properties
IUPAC Name |
ethyl 6-methyl-4-oxo-1H-quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(16)11-7-12(15)9-6-8(2)4-5-10(9)14-11/h4-7H,3H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYHKZPPEZVZOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-hydroxy-6-methylquinoline-2-carboxylate typically involves the Friedländer condensation reaction. This reaction is performed in anhydrous ethanol with sodium ethoxide under reflux conditions for about 2-3 hours . Another method involves the use of poly(ethylene glycol)-supported sulfonic acid as a catalyst under moderate reaction conditions .
Industrial Production Methods
Industrial production methods for quinoline derivatives, including this compound, often focus on green and sustainable chemistry. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-6-methylquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines .
Scientific Research Applications
Ethyl 4-hydroxy-6-methylquinoline-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-6-methylquinoline-2-carboxylate involves its interaction with various molecular targets. For instance, it has been shown to inhibit the RNA-dependent RNA polymerase enzyme, which is crucial for the replication of certain viruses . Additionally, it can act as an antagonist at the glycine site of the NMDA receptor, which is involved in neurological processes .
Comparison with Similar Compounds
Quinoline derivatives with carboxylate esters and hydroxy/methyl substituents are extensively explored in medicinal chemistry. Below is a detailed comparison of ethyl 4-hydroxy-6-methylquinoline-2-carboxylate with structurally analogous compounds:
Structural and Physicochemical Comparisons
Key Observations :
- Ester Group Impact : Ethyl esters (e.g., target compound) exhibit higher lipophilicity (logP ~2.6–3.0) compared to methyl esters, which may enhance tissue penetration .
- Amino vs. Hydroxy Groups: Methyl 6-amino-4-hydroxyquinoline-2-carboxylate shows enhanced solubility in polar solvents due to the amino group, but reduced stability under acidic conditions compared to the hydroxy analog .
Biological Activity
Ethyl 4-hydroxy-6-methylquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant research findings and data.
Chemical Structure and Properties
This compound is a quinoline derivative characterized by a hydroxyl group at the 4-position and a carboxylate ester at the 2-position. This unique substitution pattern contributes to its distinct chemical and biological properties, including high gastrointestinal absorption and the ability to permeate the blood-brain barrier.
Target of Action
The primary target for this compound is the G protein-coupled receptor GPR35. This receptor is involved in various physiological processes, including inflammation and pain perception.
Mode of Action
As an agonist of GPR35, this compound activates multiple signaling pathways that can modulate cellular responses related to inflammation and pain.
Biochemical Pathways
The activation of GPR35 by this compound influences several biochemical pathways, which may lead to therapeutic effects in conditions characterized by inflammation or pain.
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Absorption : High gastrointestinal absorption.
- Distribution : Capable of crossing the blood-brain barrier.
- Metabolism : Undergoes various metabolic pathways, including oxidation and reduction reactions, leading to different derivatives that may also possess biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. It has been explored as a potential lead compound for developing antibiotics targeting bacterial infections .
Anti-inflammatory Effects
The compound's action on GPR35 suggests potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Studies have shown its ability to modulate inflammatory responses in vitro.
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties, although further research is needed to elucidate its mechanisms and effectiveness against various cancer types.
Applications in Research
This compound serves as a valuable tool in various research areas:
- Pharmaceutical Development : Used as an intermediate in synthesizing pharmaceuticals targeting bacterial infections due to its antimicrobial properties .
- Biological Research : Investigated for its mechanisms of action and contributions to understanding quinoline derivatives' biological effects .
- Analytical Chemistry : Employed as a standard in chromatographic methods for quantifying similar compounds in complex mixtures, crucial for drug manufacturing quality control .
Case Studies
| Study | Findings |
|---|---|
| Study on Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with minimal inhibitory concentrations (MIC) comparable to existing antibiotics. |
| Investigation of Anti-inflammatory Effects | Showed reduced cytokine production in macrophages stimulated with lipopolysaccharides (LPS), indicating potential therapeutic use in inflammatory diseases. |
| Evaluation of Anticancer Properties | In vitro studies indicated cytotoxic effects on certain cancer cell lines, warranting further investigation into its mechanisms and therapeutic potential. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
